
4-isopropoxy-3-methoxy-N-(2-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropoxy-3-methoxy-N-(2-methylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is also known by its chemical name, IMMA, and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of IMMA is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been suggested that IMMA may inhibit the activity of enzymes involved in the biosynthesis of certain compounds.
Biochemical and Physiological Effects:
IMMA has been shown to have various biochemical and physiological effects. In cancer cells, IMMA has been shown to induce apoptosis, which is a programmed cell death mechanism. It has also been shown to arrest the cell cycle, which prevents the cancer cells from dividing and growing. In plants, IMMA has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of essential compounds, leading to the death of the plant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IMMA has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable and can be stored for long periods. However, IMMA has some limitations. It is toxic and must be handled with care. It is also expensive, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of IMMA. In medicine, further studies are needed to determine the efficacy and safety of IMMA as a potential anticancer and Alzheimer's disease treatment. In agriculture, further studies are needed to determine the herbicidal activity of IMMA against a wider range of weed species. In industry, further studies are needed to determine the potential use of IMMA as a precursor for the synthesis of other compounds.
Conclusion:
In conclusion, IMMA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. It has been synthesized using various methods and has been studied extensively for its potential applications. Further studies are needed to fully understand the mechanism of action of IMMA and to determine its efficacy and safety for use in various applications.
Métodos De Síntesis
IMMA can be synthesized using various methods, including the reaction of 4-isopropoxy-3-methoxybenzaldehyde with 2-methylphenylamine in the presence of a catalyst. Another method involves the reaction of 4-isopropoxy-3-methoxybenzoyl chloride with 2-methylphenylamine in the presence of a base. The yield of the product can be improved by optimizing the reaction conditions such as the temperature, reaction time, and concentration of the reagents.
Aplicaciones Científicas De Investigación
IMMA has been studied extensively for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, IMMA has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease. In agriculture, IMMA has been shown to have herbicidal activity against various weed species. In industry, IMMA has been studied for its potential use as a precursor for the synthesis of other compounds.
Propiedades
IUPAC Name |
3-methoxy-N-(2-methylphenyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12(2)22-16-10-9-14(11-17(16)21-4)18(20)19-15-8-6-5-7-13(15)3/h5-12H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGSLFMDEIVVPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

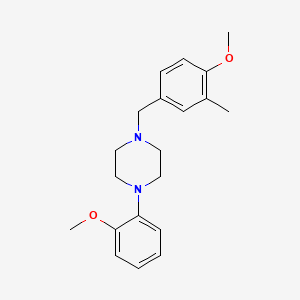

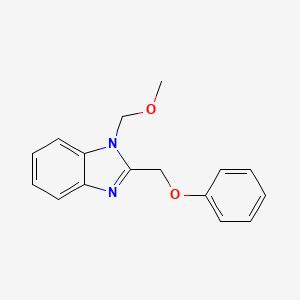
![2-(2-thienyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5833613.png)
![N-(3-chloro-2-methylphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5833619.png)
![N-(4-acetylphenyl)-2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5833621.png)
![2-[(4-chlorobenzyl)thio]-N-(4-methoxybenzyl)acetamide](/img/structure/B5833633.png)
![N-(4-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5833640.png)
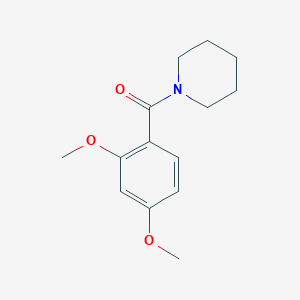
![N-1-adamantyl-3-[(3-hydroxybenzoyl)hydrazono]butanamide](/img/structure/B5833654.png)
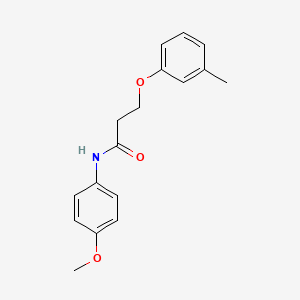
![2-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5833670.png)
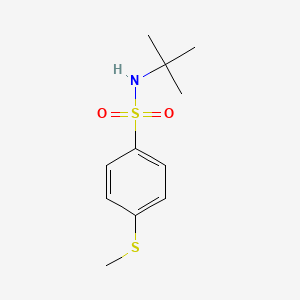
![2-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5833679.png)